molecular formula C11H11F3N2S B3059486 N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 331-37-3

N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B3059486
CAS No.: 331-37-3
M. Wt: 260.28 g/mol
InChI Key: GERKUUFIHDIPNL-UHFFFAOYSA-N
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Description

N-Allyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen atom and a 3-(trifluoromethyl)phenyl group to the other. Its molecular formula is C₁₁H₁₁F₃N₂S, with a molecular weight of 260.28 g/mol . The compound is a white solid with a melting point of 94–94.5°C and a predicted density of 1.296 g/cm³ . It is synthesized via the reaction of allyl isothiocyanate with 3-(trifluoromethyl)aniline, a method typical for thiourea derivatives .

Structurally, the trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, enhancing binding interactions in biological systems . The compound’s thiourea core (N–C(=S)–N) allows for hydrogen bonding and coordination with metal ions, which is critical for its reactivity and applications .

Properties

IUPAC Name

1-prop-2-enyl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2S/c1-2-6-15-10(17)16-9-5-3-4-8(7-9)11(12,13)14/h2-5,7H,1,6H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERKUUFIHDIPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401838
Record name N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-37-3
Record name NSC104479
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of allyl isothiocyanate with 3-(trifluoromethyl)aniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N-allyl-N’-[3-(trifluoromethyl)phenyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-allyl-N’-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-allyl-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physicochemical Properties

The table below compares N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity References
This compound C₁₁H₁₁F₃N₂S 260.28 94–94.5 -CF₃, -allyl Antibacterial (Gram-positive pathogens)
N-Allyl-N'-(4-chlorophenyl)thiourea C₁₀H₁₁ClN₂S 226.72 Not reported -Cl, -allyl Not reported
1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea C₁₅H₁₀ClF₃N₂OS 358.76 156–157 -Cl, -CF₃, benzoyl Anticancer (coordination with metals)
N-Phenyl-N'-(3-phenylpropyl)thiourea C₁₆H₁₈N₂S 270.40 Not reported -Ph, -3-phenylpropyl Not reported
N-Benzyl-N'-(3-(trifluoromethyl)phenyl)thiourea C₁₅H₁₃F₃N₂S 310.34 Not reported -CF₃, -benzyl Antibacterial

Key Observations :

  • Trifluoromethyl vs. Chloro Substituents : The -CF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects compared to -Cl in N-allyl-N'-(4-chlorophenyl)thiourea . This likely contributes to its stronger inhibitory effects on Gram-positive bacteria .
  • Allyl vs.
  • Thermal Stability : The target compound’s melting point (94–94.5°C) is lower than 1-(2-chlorobenzoyl)-3-(2-CF₃-phenyl)thiourea (156–157°C), likely due to reduced crystallinity from the flexible allyl group .

Biological Activity

N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This compound is characterized by its unique trifluoromethyl group, which enhances its reactivity and potential interactions with biological targets.

  • Molecular Formula : C11_{11}H11_{11}F3_3N2_2S
  • Molecular Weight : 260.28 g/mol
  • CAS Number : 331-37-3

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific enzymes or receptors. This interaction can lead to the inhibition of various biochemical pathways, including:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their activity and affecting metabolic processes.
  • Antimicrobial Action : It has been shown to disrupt bacterial cell wall synthesis and inhibit protein production, leading to bacterial cell death.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli7.81 µg/mL
Methicillin-resistant S. aureus (MRSA)0.39 µg/mL

The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria, with a bactericidal effect observed at low concentrations . Its effectiveness against MRSA suggests potential for treating resistant infections.

Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies have demonstrated:

  • Cell Viability Reduction : The compound significantly reduces the viability of cancer cell lines such as MCF-7 (breast cancer), with an IC50_{50} value around 225 µM .
  • Induction of Apoptosis : Treated cells showed signs of apoptosis and cell cycle arrest in the S phase, indicating that the compound may trigger programmed cell death mechanisms in cancerous cells .

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers evaluated the compound's effectiveness against various bacterial strains, noting a broad spectrum of activity. The study concluded that this compound could serve as a lead compound for developing new antibiotics, especially against resistant strains like MRSA .
  • Anticancer Research :
    • A study focused on the effects of the compound on MCF-7 breast cancer cells revealed that it not only inhibited cell growth but also altered cellular morphology, suggesting a profound impact on cancer cell dynamics. The findings support further exploration into its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea?

The compound is typically synthesized via a one-step reaction between 3-(trifluoromethyl)aniline and allyl isothiocyanate in refluxing tetrahydrofuran (THF) for 1–2 hours, yielding 83–92% . Alternative methods include coupling allyl amine with 3-(trifluoromethyl)phenyl isothiocyanate under basic conditions (e.g., triethylamine) in dichloromethane, followed by purification via recrystallization or chromatography .

Key Variables Affecting Yield :

VariableOptimal ConditionImpact on Yield
SolventTHFMaximizes reactivity of intermediates
TemperatureReflux (~66°C)Prevents side reactions
PurificationRecrystallizationEnsures >95% purity

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative?

  • IR Spectroscopy : Confirms thiourea C=S stretch (1150–1250 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies allyl protons (δ 5.1–5.9 ppm, multiplet) and trifluoromethylphenyl aromatic signals (δ 7.3–7.8 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 261.08) .

Q. What preliminary biological activities have been reported?

Thiourea derivatives with trifluoromethyl groups exhibit gibberellin-like activity in Arabidopsis thaliana hypocotyl elongation assays (0.1 μM dose) and moderate antibacterial effects against Gram-positive strains (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

  • Alkyl Chain Extension : Increasing the allyl chain length improves hydrophobic interactions with enzyme active sites, as seen in compound S8 (1-(3-bromophenethyl)-substituted analog), which outperformed GA3 in promoting rice germination .
  • Electron-Withdrawing Substituents : Introducing halogens (e.g., Br, Cl) on the phenyl ring enhances bioactivity by modulating electronic density .

Q. What crystallographic methods resolve molecular conformation and intermolecular interactions?

Single-crystal XRD using SHELX software reveals:

  • Intramolecular N-H⋯O/S Hydrogen Bonds : Stabilize the thione tautomer .
  • Intermolecular Packing : Centrosymmetric dimers via N-H⋯S bonds, critical for crystal stability .
  • Disorder Refinement : For trifluoromethyl groups, isotropic refinement with split occupancy (e.g., 52:48 ratio) ensures accurate thermal parameters .

Q. How do computational studies (e.g., DFT) predict electronic properties?

DFT calculations at B3LYP/6-311++G(d,p) level provide:

  • HOMO-LUMO Gaps : ~4.5 eV, indicating moderate reactivity .
  • Electrostatic Potential Maps : Highlight nucleophilic regions (thiourea sulfur) and electrophilic zones (trifluoromethyl group) .
  • Molecular Docking : Predicts binding affinities to gibberellin receptors (e.g., GID1) with ∆G ≈ −8.2 kcal/mol .

Q. How to address contradictions in reported biological data?

  • Assay Variability : Compare in vitro (e.g., agar diffusion) vs. in planta (e.g., hypocotyl elongation) results, as solubility differences may skew activity .
  • Substituent Effects : Meta- vs. para-trifluoromethyl positioning alters steric hindrance in enzyme binding pockets .

Methodological Considerations

Q. What purification strategies ensure high-purity product?

  • Recrystallization : Use chloroform/hexane (1:3) for >90% recovery .
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent .

Q. How to optimize reaction conditions for scale-up?

  • Continuous Flow Synthesis : Reduces reaction time to 30 minutes with THF at 70°C .
  • Catalytic Bases : DBU (1,8-diazabicycloundec-7-ene) enhances coupling efficiency by deprotonating intermediates .

Q. What protocols validate enzyme inhibition mechanisms?

  • Kinetic Assays : Measure IC50 values using Lineweaver-Burk plots for competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for thiourea-protein interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea

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